molecular formula C11H22ClNO2 B6610446 methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride CAS No. 885498-53-3

methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride

Cat. No. B6610446
M. Wt: 235.75 g/mol
InChI Key: GRJWIHOHGKZPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride (methyl 2-CDAH) is a synthetic organic compound that is used in a variety of scientific research applications. It is a cyclic amide and an amide derivative of cyclohexanol. It is used in a wide range of laboratory experiments and is also used in the synthesis of a variety of compounds. It is a white crystalline solid that is soluble in water and ethanol.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride involves the reaction of 1-amino-4,4-dimethylcyclohexane with methyl 2-bromoacetate followed by hydrolysis and salt formation with hydrochloric acid.

Starting Materials
1-amino-4,4-dimethylcyclohexane, methyl 2-bromoacetate, sodium hydroxide, hydrochloric acid, diethyl ether, wate

Reaction
1. Dissolve 1-amino-4,4-dimethylcyclohexane in diethyl ether., 2. Add methyl 2-bromoacetate and sodium hydroxide to the solution and stir for several hours at room temperature., 3. Extract the product with diethyl ether and wash with water., 4. Dry the organic layer with anhydrous sodium sulfate., 5. Concentrate the solution under reduced pressure to obtain methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate., 6. Dissolve the product in water and add hydrochloric acid to form the hydrochloride salt., 7. Filter the precipitate and wash with water., 8. Dry the product under vacuum to obtain methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride.

Scientific Research Applications

Methyl 2-CDAH is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of biologically active compounds, and as a catalyst for the preparation of cyclic amides. It is also used as a model compound for the study of amide-based reactions and as a useful tool for the study of the mechanism of action of various enzymes.

Mechanism Of Action

Methyl 2-CDAH acts as a catalyst in the reaction of 1-amino-4,4-dimethylcyclohexanol and acetic acid. The reaction is catalyzed by the base and catalyst, which break down the reactants into their respective products. The reaction is then further catalyzed by the methyl 2-CDAH, which forms a cyclic amide and an amide derivative of cyclohexanol.

Biochemical And Physiological Effects

Methyl 2-CDAH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to act as an inhibitor of the enzyme cyclooxygenase-2. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

Methyl 2-CDAH has a number of advantages and limitations for laboratory experiments. It is a stable compound that is easy to synthesize and can be used in a variety of experiments. However, it is not as widely studied as some other compounds and its effects on biological systems are not well understood.

Future Directions

There are a number of potential future directions for research on methyl 2-CDAH. These include further investigation of its biochemical and physiological effects, further study of its mechanism of action, and exploration of its potential applications in drug development. Additionally, further studies could be conducted to determine the optimal conditions for its synthesis and use in laboratory experiments. Finally, more research could be conducted to better understand the potential toxicity of methyl 2-CDAH and its potential for use in medical applications.

properties

IUPAC Name

methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-10(2)4-6-11(12,7-5-10)8-9(13)14-3;/h4-8,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJWIHOHGKZPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(CC(=O)OC)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride

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